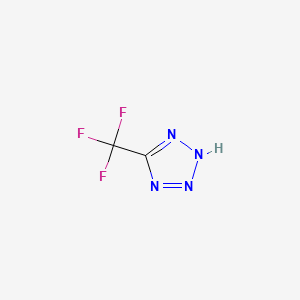

5-(trifluoromethyl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPLOQMUWYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951852 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-21-5, 1702-15-4 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyltetrazole sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-(trifluoromethyl)-2H-tetrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its unique structure, combining the bioisosteric properties of the tetrazole ring with the modulating effects of a trifluoromethyl group, imparts a distinct physicochemical profile. This guide provides a comprehensive analysis of its core properties, including acidity, lipophilicity, solubility, and thermal stability. By grounding theoretical principles in practical experimental methodologies, this document serves as an essential resource for professionals seeking to harness the potential of this versatile compound.

Molecular Structure and Tautomerism

This compound (CAS No: 1702-15-4) is a five-membered heterocyclic compound with the molecular formula C₂HF₃N₄ and a molecular weight of approximately 138.05 g/mol .[1] A critical feature of NH-unsubstituted tetrazoles is the existence of tautomers. The proton on the nitrogen can reside on different atoms, leading to an equilibrium between the 1H- and 2H- forms. While the 1H-tautomer is often favored in the solid phase for the parent tetrazole, the 2H-isomer can dominate in the gas phase.[2] The presence and ratio of these tautomers can significantly influence the molecule's hydrogen bonding capabilities, polarity, and interaction with biological targets.

The incorporation of the trifluoromethyl (-CF₃) group at the 5-position is a key structural feature. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has profound effects on the electronic properties of the tetrazole ring, most notably its acidity.

Acidity (pKa)

The tetrazole ring is recognized as a bioisostere of the carboxylic acid group, a substitution often employed in drug design to enhance metabolic stability and improve lipophilicity.[3][4] The acidity of the N-H proton is therefore a paramount physicochemical parameter. Unsubstituted 1H-tetrazole has a pKa of approximately 4.9, comparable to that of simple carboxylic acids like propanoic acid.[2][5]

Experimental Determination of pKa

Potentiometric titration is a robust and widely adopted method for pKa determination.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally.

-

Causality: The choice of potentiometric titration is based on its direct measurement of hydrogen ion activity (pH) as the acid is neutralized. The pKa corresponds to the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal, a point that is identifiable as the midpoint of the titration curve's buffer region.[7]

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa using potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP is the ratio of the concentration of the neutral (unionized) species of a compound in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).[8]

-

LogD is the partition ratio of all species (ionized and unionized) at a specific pH. For an acidic compound like this compound, LogD is pH-dependent.[9]

Given its low pKa, the molecule will be ionized at pH 7.4, which will significantly lower its LogD value compared to its LogP value. The tetrazolate anion is generally more hydrophilic than the protonated ring, but the lipophilic -CF₃ group will still contribute to membrane permeability.[5]

Experimental Determination of LogP

While the classic "shake-flask" method is considered a gold standard, it can be time-consuming.[8] High-Performance Liquid Chromatography (HPLC) offers a faster, high-throughput alternative that correlates chromatographic retention time with LogP values.[10][11]

-

Causality: The method relies on the principle that a compound's retention on a non-polar stationary phase (like C18) is proportional to its lipophilicity. The mobile phase consists of a polar solvent system. By calibrating the system with compounds of known LogP values, a linear relationship between retention time and LogP can be established, allowing for the determination of the LogP for an unknown compound. For an acidic compound, the mobile phase must be buffered to a low pH (e.g., pH < 2) to ensure the molecule is fully protonated and its neutral form is being measured.[10]

References

- 1. Cas 1702-15-4,this compound | lookchem [lookchem.com]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. quora.com [quora.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)-2H-tetrazole

Introduction: The Significance of the Trifluoromethyl Tetrazole Moiety

For the modern researcher in drug development and materials science, the 5-(trifluoromethyl)-2H-tetrazole core represents a uniquely powerful building block. The tetrazole ring, a bioisostere for the carboxylic acid group, offers improved metabolic stability and lipophilicity, crucial for optimizing pharmacokinetic profiles. The addition of a trifluoromethyl (-CF₃) group—a prevalent substituent in medicinal chemistry—further enhances these properties. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the tetrazole N-H proton, modulates the electronic character of the heterocyclic ring, and can improve binding affinity and cell permeability.[1]

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this pivotal molecule. We will move beyond simple data reporting to explore the causal relationships behind experimental choices and the structural information revealed by each analytical technique.

A Note on Tautomerism

A critical consideration for any 5-substituted tetrazole is the existence of annular tautomers: the 1H- and 2H-forms. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution and, consequently, its spectral properties. While this guide focuses on the 2H-tetrazole, it is essential to recognize that in solution, a dynamic equilibrium may exist between the two forms, and the observed spectra often represent a weighted average or the most stable tautomer under the given analytical conditions.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹⁹F NMR Spectroscopy: A Definitive Signature

Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, resulting in sharp signals and a wide chemical shift range that minimizes peak overlap.[2]

Expert Insight: The ¹⁹F chemical shift is highly sensitive to the electronic environment. The strong deshielding effect of the tetrazole ring, coupled with the inherent chemical shift of the -CF₃ group, provides a distinct spectral window for this moiety, making it an excellent reporter group in complex molecular systems.[3]

Table 1: Representative ¹⁹F NMR Data for the 5-(Trifluoromethyl)tetrazolide Anion

| Solvent | Chemical Shift (δ) | Multiplicity |

| CD₃OD | -63.4 ppm | Singlet (s) |

Data sourced from Deng et al. (2025).[1]

Interpretation: The observation of a sharp singlet at approximately -63.4 ppm is characteristic of a tetrazole-bound -CF₃ group.[1] The absence of coupling indicates no adjacent fluorine or hydrogen atoms within the typical 2-4 bond coupling range, which is consistent with the proposed structure. The chemical shift, relative to standards like CFCl₃, falls within the expected region for trifluoromethyl groups attached to electron-withdrawing heterocyclic systems.[4]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR provides direct information about the two carbon atoms in the molecule: the tetrazole ring carbon (C5) and the trifluoromethyl carbon.

Table 2: Representative ¹³C NMR Data for the 5-(Trifluoromethyl)tetrazolide Anion

| Assignment | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| C5 (Tetrazole) | CD₃OD | 155.5 ppm | Quartet (q) | J(C,F) = 36.4 Hz |

| -CF₃ | CD₃OD | 122.7 ppm | Quartet (q) | J(C,F) = 267.8 Hz |

Data sourced from Deng et al. (2025).[1]

Interpretation:

-

Tetrazole Carbon (C5): The signal at ~155.5 ppm is consistent with a carbon atom in a nitrogen-rich, electron-deficient aromatic ring. Crucially, this signal appears as a quartet due to coupling with the three fluorine atoms on the adjacent carbon (²JCF coupling). The relatively small coupling constant of ~36.4 Hz is typical for a two-bond C-F coupling.[1]

-

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group appears further upfield at ~122.7 ppm and also as a quartet. The defining feature is the very large one-bond C-F coupling constant (¹JCF) of ~267.8 Hz, which is a hallmark of trifluoromethyl groups and confirms the direct C-F linkage.[1]

¹H NMR Spectroscopy: Identifying the Acidic Proton

The ¹H NMR spectrum is expected to be simple, showing only one key signal: the acidic proton on the nitrogen of the tetrazole ring.

Expert Insight: The N-H proton of a tetrazole ring is notoriously broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In polar aprotic solvents like DMSO-d₆, this proton is expected to be significantly deshielded by the aromatic ring system and the electron-withdrawing -CF₃ group. Based on data from analogous 5-substituted-1H-tetrazoles, the chemical shift is anticipated to be far downfield.[5] For example, the N-H proton of 5-phenyl-1H-tetrazole appears at 17.45 ppm, and for poly(5-(methacrylamido)tetrazole), it is observed at 15.90 ppm in DMSO-d₆.[5][6]

Table 3: Predicted ¹H NMR Data for this compound

| Assignment | Solvent | Predicted Chemical Shift (δ) | Multiplicity |

| N-H | DMSO-d₆ | 16 - 18 ppm | Broad Singlet (br s) |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust method for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing acidic protons, as it minimizes the rate of proton exchange with water.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

-

Tune and match the respective probes (¹H, ¹³C, ¹⁹F) to the sample.

-

Shim the magnetic field to achieve optimal resolution, using the solvent deuterium lock signal.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration of the potentially broad N-H signal.

-

Number of Scans (ns): 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans, as ¹³C has low natural abundance and sensitivity.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg30), often with proton decoupling to simplify spectra if H-F couplings are present.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 64-256 scans.

-

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying key functional groups, providing a molecular "fingerprint."

Expert Insight: For this compound, the most informative regions of the IR spectrum are the N-H stretching region (~3300-2500 cm⁻¹), the C=N/N=N ring stretching region (~1600-1400 cm⁻¹), and the strong C-F stretching region (~1350-1100 cm⁻¹). The acidic nature of the N-H proton and its involvement in hydrogen bonding typically results in a very broad absorption band.[7]

Table 4: Key IR Vibrational Frequencies for Tetrazole and Trifluoromethyl Groups

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |

| ~3200-2500 | N-H Stretch | Broad, Medium | Broadened due to strong intermolecular hydrogen bonding. |

| ~1550-1400 | C=N / N=N Ring Stretch | Medium-Strong | Characteristic vibrations of the tetrazole ring skeleton.[8] |

| ~1350-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense absorption bands. |

| ~1100-900 | Tetrazole Ring Vibration | Medium | Corresponds to the breathing or puckering modes of the entire ring.[8] |

Data for the tetrazolide anion shows characteristic bands at 1508, 1419 cm⁻¹ (ring stretching) and 1234, 1173, 1144 cm⁻¹ (C-F stretching).[1]

Experimental Protocol: KBr Pellet Method

The KBr pellet technique is a common and reliable method for acquiring IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.

-

Preparation:

-

Gently grind ~1-2 mg of the this compound sample in a clean agate mortar and pestle.

-

Add ~100-200 mg of dry, spectroscopic-grade KBr powder.

-

Causality: It is critical to work in a low-humidity environment and use thoroughly dried KBr, as water absorbs strongly in the IR region (broad peak ~3400 cm⁻¹) and can obscure the N-H stretching region of the sample.

-

-

Mixing:

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Causality: The particle size of the sample must be reduced to less than the wavelength of the IR radiation (~2.5 µm) to prevent significant scattering (the Christiansen effect), which can distort peak shapes and baselines.[9]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 1-2 minutes.

-

Slowly release the pressure to prevent the pellet from cracking.

-

-

Analysis:

-

The resulting translucent pellet is placed in the spectrometer's sample holder for analysis. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For fluorinated compounds, the fragmentation patterns are often highly characteristic.

Expert Insight: Electron Ionization (EI) is a common technique for volatile small molecules. The molecular ion (M⁺˙) of this compound is expected at m/z 138. Due to the high energy of EI, this molecular ion may be weak or absent. The fragmentation of fluorinated compounds is often dominated by the loss of stable fragments. The C-F bond is strong, but the C-C bond adjacent to a -CF₃ group is weakened, making the loss of the ·CF₃ radical common.[10] The CF₃⁺ cation (m/z 69) is very stable and is frequently observed as a prominent, if not the base, peak in the mass spectra of trifluoromethyl-containing compounds.[11]

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Rationale |

| 138 | [M]⁺˙ | [C₂HF₃N₄]⁺˙ | Molecular Ion |

| 119 | [M - F]⁺ | [C₂HF₂N₄]⁺ | Loss of a fluorine radical (less common than ·CF₃ loss) |

| 69 | [M - C H N₄]⁺ | [CF₃]⁺ | Loss of the tetrazole radical; expected to be a major, stable fragment. |

| 42 | [CN₂]⁺˙ | [CN₂]⁺˙ | Fragmentation of the tetrazole ring. |

| 28 | [N₂]⁺˙ | [N₂]⁺˙ | Loss of stable dinitrogen from the tetrazole ring. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

-

GC Separation:

-

Injector: Set to 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

-

Causality: The temperature program ensures the compound elutes as a sharp peak without thermal decomposition. The non-polar column separates based on boiling point.

-

-

MS Detection (EI):

-

Ion Source Temp: 230 °C.

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 25 to 200 to ensure capture of low-mass fragments like N₂⁺˙ and the molecular ion.

-

Conclusion

The comprehensive spectral characterization of this compound is achieved through the synergistic application of ¹⁹F, ¹³C, and ¹H NMR, IR spectroscopy, and mass spectrometry. The ¹⁹F NMR provides a definitive signal for the trifluoromethyl group, while ¹³C NMR confirms the carbon skeleton through characteristic chemical shifts and C-F coupling constants. The ¹H NMR identifies the highly deshielded acidic ring proton. IR spectroscopy confirms key functional groups, particularly the N-H and C-F bonds, and their involvement in hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns dominated by the stable CF₃⁺ cation. Together, these techniques provide an unambiguous and multi-faceted confirmation of the molecule's structure, empowering researchers to use this valuable synthon with confidence.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Foreword: The Convergence of Fluorine and Heterocyclic Chemistry

An In-depth Technical Guide to 5-(Trifluoromethyl)-2H-tetrazole

In the landscape of modern medicinal and materials science, the strategic combination of distinct chemical moieties often leads to compounds with exceptional properties. This compound stands as a prime example of this synergy, merging the potent electronic influence of a trifluoromethyl (CF₃) group with the unique physicochemical profile of a tetrazole ring. The CF₃ group, a cornerstone of fluorine chemistry, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups. Concurrently, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is widely recognized in drug design as a metabolically robust bioisostere for the carboxylic acid group.[1][2][3] This guide offers a comprehensive exploration of this compound, intended for researchers and developers who seek to leverage its unique attributes in their scientific endeavors.

Core Identity and Physicochemical Characteristics

This compound is a nitrogen-rich heterocyclic compound that exists in equilibrium with its tautomer, 5-(trifluoromethyl)-1H-tetrazole.[4] This tautomerism is a critical feature, influencing its reactivity, acidity, and interaction with biological targets. The compound is most frequently handled and supplied as its more stable sodium salt.

Table 1: Compound Identification and Properties

| Parameter | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₂HF₃N₄ | [4][6] |

| Molecular Weight | 138.05 g/mol | [4][6] |

| CAS Number (Acid) | 2925-21-5 | [4][7] |

| CAS Number (Sodium Salt) | 1702-15-4 | [5][6][8] |

| Appearance | White to off-white solid (as sodium salt) | [8] |

| Molecular Formula (Sodium Salt) | C₂F₃N₄Na | [5][8] |

| Molecular Weight (Sodium Salt) | 160.03 g/mol | [8][9] |

| Hydrogen Bond Donor Count | 1 | [4] |

| XLogP3-AA | 0.4 | [4] |

Tautomeric Equilibrium

The position of the proton on the tetrazole ring is not fixed, leading to a dynamic equilibrium between the 1H and 2H forms. The electron-withdrawing nature of the CF₃ group significantly influences the acidity and electronic distribution of the ring, thereby affecting the tautomeric preference, which can also be influenced by the solvent and physical state.

Caption: Tautomeric equilibrium between 1H and 2H forms.

Synthesis Pathway: A Mechanistic Perspective

The primary route for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[4] This method is highly efficient for producing the tetrazole core.

Diagram: General Synthesis Workflow

Caption: Generalized synthesis pathway for this compound.

Experimental Protocol: Synthesis of Sodium 5-(trifluoromethyl)tetrazolide

This protocol is an illustrative example based on established methodologies for tetrazole synthesis.[10]

Objective: To synthesize the sodium salt of this compound from trifluoroacetonitrile and sodium azide.

Materials:

-

Trifluoroacetamide

-

Phosphorus pentoxide (P₂O₅)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Reaction vessel with condenser and nitrogen inlet

-

Stirring apparatus

Procedure:

-

Generation of Trifluoroacetonitrile (In Situ):

-

Causality: Trifluoroacetonitrile is a reactive gas. Generating it in situ from a stable precursor like trifluoroacetamide via dehydration avoids handling the hazardous gas directly. Phosphorus pentoxide is a powerful dehydrating agent suitable for this conversion.

-

In a dry, nitrogen-purged reaction vessel, combine trifluoroacetamide and phosphorus pentoxide (molar ratio typically 1:1.1).

-

Gently heat the mixture to initiate the dehydration reaction, which produces gaseous trifluoroacetonitrile. The gas is then passed directly into the reaction mixture for the next step.

-

-

Cycloaddition Reaction:

-

Causality: The [3+2] cycloaddition is a concerted pericyclic reaction. The choice of an anhydrous polar aprotic solvent like acetonitrile facilitates the dissolution of sodium azide and stabilizes the charged transition state.

-

In a separate, cooled (0-5°C) reaction vessel, prepare a suspension of sodium azide in anhydrous acetonitrile under a nitrogen atmosphere.

-

Bubble the generated trifluoroacetonitrile gas from Step 1 through the sodium azide suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours to ensure complete conversion.

-

-

Isolation and Purification:

-

Causality: The product, sodium 5-(trifluoromethyl)tetrazolide, is an ionic salt with limited solubility in the organic solvent at lower temperatures, allowing for its precipitation.

-

Cool the reaction mixture to facilitate the precipitation of the product.

-

Collect the resulting solid by filtration.

-

Wash the solid with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any unreacted organic starting materials.

-

Dry the product under vacuum to yield sodium 5-(trifluoromethyl)tetrazolide as a white solid.

-

-

Conversion to Acidic Form (Optional):

-

To obtain the free acid, dissolve the sodium salt in water and carefully acidify with a dilute strong acid (e.g., HCl) to a pH of ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Key Spectroscopic Data

| Technique | Expected Observations |

| ¹³C NMR | Two primary signals are expected: one for the carbon of the CF₃ group (split into a quartet by the fluorine atoms) and another for the C5 carbon of the tetrazole ring. |

| ¹⁹F NMR | A single sharp signal corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| ¹H NMR | A broad singlet for the N-H proton of the tetrazole ring, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| FTIR (Infrared) | Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching within the tetrazole ring (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass (138.0153 g/mol ) should be observable.[7][11] |

Applications in Research and Development

The unique combination of the tetrazole ring and the trifluoromethyl group makes this molecule a valuable building block in several advanced fields.

A. Medicinal Chemistry and Drug Development

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[1][2] This substitution is a common strategy in drug design for several reasons:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would degrade a carboxylic acid.

-

Improved Pharmacokinetics: The pKa of the tetrazole N-H is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets. However, its increased lipophilicity can improve membrane permeability and oral bioavailability.[3]

-

Enhanced Target Binding: The CF₃ group can participate in favorable interactions with protein binding pockets, potentially increasing ligand affinity and potency.[12]

The presence of this compound in a molecule can therefore enhance its drug-like properties, making it a target for the synthesis of novel therapeutics in areas like cancer, infectious diseases, and hypertension.[2][13]

B. Energetic Materials

Nitrogen-rich compounds like tetrazoles are investigated for their potential as energetic materials.[4] They are known for their high heats of formation and the generation of a large volume of nitrogen gas upon decomposition. The incorporation of a trifluoromethyl group can further enhance properties such as:

-

Density: The high mass of fluorine atoms increases the crystal density of the material, which is a critical factor for detonation performance.[10]

-

Thermal Stability: The strong C-F bonds can contribute to the overall thermal stability of the molecule.[10]

-

Performance: The combination of high nitrogen content and the energy-rich CF₃ group can lead to improved detonation velocity and pressure.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its salts.

-

Hazard Identification: The compound may be toxic if swallowed and can cause skin and serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[14][17]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] For the sodium salt, storage at 2-8°C is often recommended.[6]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound sodium salt | CymitQuimica [cymitquimica.com]

- 9. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

- 13. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

molecular weight of 5-(trifluoromethyl)-2H-tetrazole

An In-depth Technical Guide to the Molecular Properties and Applications of 5-(Trifluoromethyl)-2H-tetrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Beyond a simple statement of its molecular weight, we will delve into the physicochemical properties, synthesis, characterization, and applications that make this molecule a valuable tool in medicinal chemistry and materials science. The structure of this document is designed to logically flow from fundamental properties to practical applications, providing expert insights and actionable protocols.

Core Molecular Identity and Physicochemical Profile

This compound is a unique molecule that combines the structural features of a tetrazole ring with the electronic properties of a trifluoromethyl group. This combination imparts a specific set of characteristics that are highly sought after in the design of novel therapeutic agents and functional materials.

The fundamental identifier of any chemical compound is its molecular weight, which is crucial for all quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C₂HF₃N₄ | [1][2][3] |

| Molecular Weight | 138.05 g/mol | [1][2][3][4] |

| Exact Mass | 138.015331 g/mol | [2][3] |

| CAS Number | 1702-15-4 | [1] |

| Appearance | Solid (Varies by purity and form) | [5] |

The molecular weight of the corresponding sodium salt, this compound sodium salt, is 160.03 g/mol .[5][6] This salt is often used in synthesis and biological assays due to its increased solubility and stability.

The presence of the trifluoromethyl (-CF₃) group is a key strategic element in modern medicinal chemistry.[4] Trifluoromethylation can profoundly alter a molecule's properties by:

-

Increasing Lipophilicity: This can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.[4][7]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[7]

-

Modulating Acidity: The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the tetrazole N-H proton, influencing its ability to participate in hydrogen bonding and other intermolecular interactions.

Synthesis and Structural Verification Workflow

The synthesis of this compound and its derivatives is a topic of ongoing research. One common approach involves the use of trifluoroacetamide and sodium azide as starting materials.[8] A generalized workflow for the synthesis and subsequent verification, where molecular weight confirmation is a critical step, is outlined below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Protocol: Structural Verification by Mass Spectrometry

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized this compound. This technique is self-validating as the observed mass-to-charge ratio (m/z) must match the calculated theoretical value.

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup:

-

Set the mass spectrometer to operate in negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Acquisition: Infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and average the spectra.

-

Data Analysis:

-

Look for the peak corresponding to the [M-H]⁻ ion. For this compound, the expected m/z value is approximately 137.01.

-

The presence of a peak at this m/z confirms the molecular weight of the target compound. The high-resolution mass should match the exact mass of 137.0075 for the anion.[8]

-

The Role in Drug Development: A Bioisostere of Carboxylic Acid

A primary reason for the extensive use of the tetrazole moiety in medicinal chemistry is its function as a bioisostere of the carboxylic acid group.[4][9] Bioisosteres are functional groups that can be interchanged without significantly altering the biological activity of a molecule. This substitution can, however, advantageously modify other properties like metabolic stability and bioavailability.[4][10]

The tetrazole ring in this compound mimics the size, shape, and acidic properties of a carboxylic acid, allowing it to engage in similar interactions with biological targets, such as receptors or enzymes.[11]

Caption: The concept of bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Many successful drugs, such as the antihypertensive medication Losartan, incorporate a tetrazole moiety for this very reason.[10] The addition of the trifluoromethyl group to the tetrazole core, as in this compound, further refines these properties, making it an attractive building block for creating new chemical entities with potentially superior therapeutic profiles.[9][10]

Experimental Protocols for Laboratory Use

Accurate handling and preparation of solutions are paramount for reproducible experimental results. The molecular weight is a cornerstone of these calculations.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 millimolar (mM) stock solution of this compound, a common starting point for various in vitro and in vivo studies.

-

Pre-calculation:

-

Molecular Weight (MW): 138.05 g/mol

-

To make a 1 M solution, you would dissolve 138.05 g in 1 L of solvent.

-

To make a 10 mM (0.010 M) solution, you need to dissolve 1.3805 mg in 1 mL of solvent, or 13.805 mg in 10 mL.

-

-

Materials:

-

This compound (solid)

-

Analytical balance

-

Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Volumetric flask (e.g., 10 mL)

-

Pipettes and a vortex mixer

-

-

Procedure:

-

Accurately weigh out 13.8 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask.

-

Add approximately 7-8 mL of DMSO to the flask.

-

Gently swirl the flask and then use a vortex mixer to ensure the compound is completely dissolved.

-

Once dissolved, carefully add DMSO up to the 10 mL calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Label the solution clearly with the compound name, concentration (10 mM), solvent, and date of preparation. Store appropriately, typically at -20°C for long-term stability.

-

Safety and Handling

While specific safety data for this compound can vary, compounds of this class should be handled with care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[12][13][14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12][14]

-

Storage: Store the compound in a cool, dry place, away from incompatible materials.[15] For the sodium salt, storage at 2-8°C is recommended.[1][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The , 138.05 g/mol , is a fundamental constant that serves as the gateway to its scientific exploration. This guide has demonstrated that the significance of this value extends far beyond mere identification. It is a critical parameter in the synthesis and structural verification of the molecule, a necessary component for its practical application in experimental settings, and a foundational piece of knowledge for understanding its role in the rational design of new pharmaceuticals. The unique combination of a tetrazole ring and a trifluoromethyl group makes this compound a powerful building block, and a thorough understanding of its core properties is essential for any researcher looking to harness its potential.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound sodium salt | CymitQuimica [cymitquimica.com]

- 6. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. This compound sodium salt | 1702-15-4 [sigmaaldrich.com]

Part 1: Core Principles: Nomenclature, Tautomerism, and Structure

An In-Depth Technical Guide to 5-(Trifluoromethyl)-2H-tetrazole

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental properties, including IUPAC nomenclature, the critical concept of tautomerism, and detailed spectroscopic characterization. The guide presents robust synthetic methodologies with mechanistic insights and a detailed experimental protocol. Furthermore, we explore the compound's physicochemical properties, reactivity, and key applications as a carboxylic acid bioisostere in drug design and as a precursor to advanced energetic materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and authoritative references to support further research and application.

The unique properties of this compound stem from the synergistic interaction between the aromatic, nitrogen-rich tetrazole ring and the powerfully electron-withdrawing trifluoromethyl group. Understanding its basic structure and nomenclature is the first step toward harnessing its potential.

IUPAC Nomenclature and Chemical Identity

The formally correct IUPAC name for this compound is This compound . It is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a trifluoromethyl group (-CF₃) substituted at the 5-position. Due to the acidic nature of the ring N-H proton, it readily forms salts. The corresponding sodium salt is named sodium 5-(trifluoromethyl)tetrazol-2-ide or, more systematically, sodium 5-(trifluoromethyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene .[1][2]

The Critical Role of Tautomerism

A defining characteristic of 5-substituted tetrazoles is prototropic tautomerism, an equilibrium between the 1H- and 2H- forms. The position of the single hydrogen atom on the tetrazole ring dictates the tautomeric form.[3][4]

-

1H-tetrazole: The proton resides on the N1 nitrogen atom.

-

2H-tetrazole: The proton resides on the N2 nitrogen atom.

The strong inductive effect of the trifluoromethyl group significantly influences this equilibrium. By withdrawing electron density from the ring, the -CF₃ group increases the acidity of the N-H proton and generally favors the 2H-tautomer as the more thermodynamically stable form in the gas phase and in solution.[5] This stability is a key consideration in its reactivity and interactions, as the electronic distribution and hydrogen-bonding capabilities differ between the two forms.

Caption: Prototropic tautomerism of 5-(trifluoromethyl)tetrazole.

Spectroscopic and Physicochemical Profile

Confirmation of the structure and purity of this compound relies on standard analytical techniques. The data presented below are critical for quality control and characterization in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂HF₃N₄ | [6] |

| Molecular Weight | 138.05 g/mol | [6] |

| Physical Form | Solid | [7] |

| InChIKey | FOEPLOQMUWYHBM-UHFFFAOYSA-N | [6] |

| CAS Number | 1702-15-4 (for sodium salt) | [8][9] |

| ¹³C NMR | Spectral data available in databases. | [1] |

| FTIR | Characteristic peaks for N-H, C-F, and tetrazole ring vibrations. | [6] |

| Mass Spectrometry | Exact Mass: 138.015331 g/mol | [6] |

Part 2: Synthesis and Mechanistic Pathways

The synthesis of this compound and its salts is well-established, with routes designed for efficiency and safety. The primary strategy involves the construction of the tetrazole ring via cycloaddition.

Primary Synthetic Route: [3+2] Cycloaddition

The most direct and high-yielding synthesis involves a [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.[10] A common and scalable approach uses trifluoroacetonitrile (CF₃CN), which can be generated in situ from trifluoroacetamide.

The causality for this choice is clear: trifluoroacetamide is a stable, readily available solid, while trifluoroacetonitrile is a gas. Dehydrating the amide immediately before the reaction with sodium azide is an efficient and safe way to handle the nitrile, leading to the sodium salt of the tetrazole in excellent yields (often >95%).[10]

References

- 1. This compound sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-(Trifluoromethyl)-1H-tetrazole hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound sodium salt | CymitQuimica [cymitquimica.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)tetrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and critical safety considerations for 5-(trifluoromethyl)tetrazole, a pivotal heterocyclic compound. The trifluoromethyl group imparts unique physicochemical properties, making this tetrazole derivative a valuable building block in medicinal chemistry and a precursor for advanced energetic materials.[1] This document offers field-proven insights into its primary synthesis via [3+2] cycloaddition, detailed analytical characterization protocols, and essential safety measures for handling the hazardous reagents involved. It is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important molecule.

Introduction: The Significance of the Trifluoromethyl Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized as metabolically stable bioisosteres of carboxylic acids, a feature that has led to their incorporation into numerous marketed drugs.[2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the tetrazole ring dramatically influences the molecule's properties. The -CF3 group is a strong electron-withdrawing moiety with high lipophilicity and exceptional metabolic stability.[3]

This unique combination of a tetrazole ring and a -CF3 group makes 5-(trifluoromethyl)tetrazole a highly sought-after building block for two primary fields:

-

Medicinal Chemistry: The compound's properties can enhance membrane permeability, improve binding affinity to biological targets, and increase the metabolic stability of drug candidates, thereby optimizing pharmacokinetic profiles.[3]

-

Energetic Materials: The high nitrogen content of the tetrazole ring combined with the density-enhancing trifluoromethyl group allows for the synthesis of next-generation energetic salts with high thermal stability and low sensitivity.[1]

This guide provides a detailed exploration of the most efficient synthesis route, robust characterization techniques, and the non-negotiable safety protocols required for working with 5-(trifluoromethyl)tetrazole.

Synthesis Methodology: [3+2] Azide-Nitrile Cycloaddition

The most direct and highest-yielding route to 5-(trifluoromethyl)tetrazole is the [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.[4][5][6] The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the nitrile, facilitating the reaction.[7][8]

A highly effective and scalable method involves the in situ generation of trifluoroacetonitrile from trifluoroacetamide, which is then reacted with sodium azide.[1]

Causality Behind Experimental Design:

-

Precursor Choice: Trifluoroacetamide is a stable, solid precursor that can be safely handled.

-

Dehydrating Agent: Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that efficiently converts the amide to the corresponding nitrile gas upon heating.

-

Azide Source: Sodium azide (NaN₃) is a common, effective, and readily available source of the azide anion.

-

Reaction Control: Generating trifluoroacetonitrile as a high-temperature stream and reacting it immediately with sodium azide ensures high conversion and minimizes side reactions, leading to yields of up to 98% for the sodium salt of the product.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-(trifluoromethyl)tetrazole.

Detailed Synthesis Protocol: Sodium 5-(trifluoromethyl)tetrazolate

This protocol is adapted from a reported high-yield synthesis.[1]

-

Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a heating mantle, a thermometer, and a gas outlet tube connected to a second flask (a gas washing bottle or a three-neck flask) containing a stirred solution of sodium azide. The outlet of the second flask should be connected to a bubbler to monitor gas flow. Perform this entire procedure in a certified chemical fume hood.

-

Reagent Preparation:

-

In the first flask, thoroughly mix trifluoroacetamide and phosphorus pentoxide (1:1.5 molar ratio).

-

In the second flask, dissolve sodium azide (1.2 molar equivalents relative to trifluoroacetamide) in a suitable solvent like acetonitrile.

-

-

Reaction Execution:

-

Begin vigorously stirring the sodium azide solution.

-

Heat the mixture of trifluoroacetamide and P₄O₁₀ to initiate the dehydration reaction, generating a stream of trifluoroacetonitrile gas.

-

Bubble the generated gas directly into the stirred sodium azide solution. The reaction is typically exothermic.

-

-

Work-up and Isolation:

-

After the gas evolution ceases, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted solids.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be recrystallized from a suitable solvent system (e.g., with petroleum ether) to yield the white crystalline sodium salt of 5-(trifluoromethyl)tetrazole.[1]

-

-

Protonation (Optional): To obtain the neutral 5-(trifluoromethyl)tetrazole, dissolve the sodium salt in water and carefully acidify with an acid like HCl until the pH is acidic. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and isolated by evaporation.

Mechanistic Insights: The Azide-Nitrile Cycloaddition

The formation of the tetrazole ring from an azide and a nitrile is a classic example of a 1,3-dipolar cycloaddition. However, when using an azide salt, the mechanism is believed to be a stepwise process rather than a concerted cycloaddition.[4][7][8]

-

Nucleophilic Attack: The terminal nitrogen of the azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The strong inductive effect of the -CF3 group makes this carbon particularly electron-deficient and susceptible to attack.[7][8]

-

Intermediate Formation: This attack forms a linear imidoyl azide intermediate.

-

Cyclization: The intermediate rapidly undergoes an intramolecular cyclization, where the terminal nitrogen of the azide moiety attacks the imine nitrogen, closing the five-membered ring to form the tetrazolate anion.

-

Protonation: Subsequent protonation during work-up yields the final 1H-tetrazole product.

Reaction Mechanism Diagram

Caption: Stepwise mechanism for tetrazole formation from a nitrile and azide anion.

Characterization of 5-(Trifluoromethyl)tetrazole

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.[9][10][11]

Summary of Analytical Data

| Technique | Expected Result / Observation |

| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm, solvent dependent) corresponding to the acidic N-H proton of the tetrazole ring. This peak may be exchangeable with D₂O.[1][12] |

| ¹³C NMR | Two primary signals: one for the tetrazole ring carbon (C5) and a quartet for the trifluoromethyl carbon due to C-F coupling.[1][12] |

| ¹⁹F NMR | A sharp singlet, as all three fluorine atoms are chemically equivalent. This is a highly sensitive and unambiguous confirmation of the -CF3 group's presence.[1] |

| FT-IR (KBr) | Characteristic absorption bands: N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N ring vibrations (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[1][13] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₂HF₃N₄ (Exact Mass: 138.015). |

| Melting Point / DSC | A sharp melting point or decomposition temperature, which is a key indicator of purity. Thermal stability is often assessed by DSC.[1][12] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified 5-(trifluoromethyl)tetrazole.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing acidic protons.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the quaternary carbons.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment.

-

-

Data Interpretation (Self-Validation):

-

¹H NMR: Confirm the presence of the N-H proton. Integrate the signal; it should correspond to one proton.

-

¹⁹F NMR: Confirm the sharp singlet. The absence of other fluorine signals validates the purity of the fluorinated moiety.

-

¹³C NMR: Correlate the observed signals with the expected structure. The characteristic quartet of the CF₃ group and the tetrazole carbon signal must be present.

-

The combination of these three spectra provides a robust and trustworthy confirmation of the target molecule's identity.

-

Critical Safety Considerations

The synthesis of 5-(trifluoromethyl)tetrazole involves highly hazardous materials that demand strict safety protocols. A thorough risk assessment must be conducted before any experimental work.

-

Sodium Azide (NaN₃):

-

Toxicity: Extremely toxic and can be fatal if swallowed or absorbed through the skin.[14][15]

-

Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides (e.g., with lead or copper). Never use metal spatulas to handle solid sodium azide and never dispose of azide solutions down drains with metal pipes. [15][16]

-

Acid Reaction: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[14]

-

-

Trifluoroacetic Anhydride/Related Precursors:

-

Corrosivity: Extremely corrosive to skin, eyes, and the respiratory tract. Reacts violently with water.

-

Handling: Must be handled in a fume hood under inert atmosphere, as it is highly hygroscopic.

-

Safety and Handling Workflow

Caption: Essential safety workflow for handling hazardous reagents.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.za [scielo.org.za]

- 11. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 12. energetic-materials.org.cn [energetic-materials.org.cn]

- 13. spectrabase.com [spectrabase.com]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. chemistry.unm.edu [chemistry.unm.edu]

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)tetrazole moiety has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique combination of metabolic stability, lipophilicity, and strong electron-withdrawing character, conferred by the trifluoromethyl group, alongside the tetrazole ring's ability to act as a bioisostere for carboxylic acids, has cemented its status as a privileged scaffold in drug design.[1][2] Furthermore, the high nitrogen content and the energy-rich nature of the tetrazole ring make these derivatives promising candidates for energetic materials.[3] A profound understanding of the three-dimensional architecture of these molecules at the atomic level is paramount for rationally designing novel therapeutic agents and advanced materials with tailored properties.

This technical guide provides a comprehensive exploration of the crystal structure of 5-(trifluoromethyl)tetrazole derivatives. Moving beyond a mere catalog of structures, this document delves into the fundamental principles governing their solid-state arrangement, the intricate web of intermolecular interactions that dictate their packing, and the experimental and computational methodologies employed to elucidate these structures. By synthesizing crystallographic data with field-proven insights, this guide aims to equip researchers with the foundational knowledge necessary to harness the full potential of this versatile chemical entity.

The Art and Science of Crystal Engineering with 5-(Trifluoromethyl)tetrazole Derivatives

The journey from a synthesized molecule to a well-defined crystal structure is a multi-step process that hinges on both meticulous experimental technique and a fundamental understanding of molecular self-assembly. The ultimate crystal packing of a 5-(trifluoromethyl)tetrazole derivative is a delicate balance of various intermolecular forces, influenced significantly by the nature and position of substituents on the molecule.

Synthesis and Crystallization: The Gateway to Single Crystals

The synthesis of 5-(trifluoromethyl)tetrazole derivatives often involves multi-step reaction sequences. A common strategy involves the [3+2] cycloaddition reaction between a nitrile precursor and an azide.[1] For instance, trifluoroacetonitrile, generated in situ from the dehydration of trifluoroacetamide, can be reacted with sodium azide to yield the sodium salt of 5-(trifluoromethyl)tetrazole, which serves as a versatile intermediate for further derivatization.[3]

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The choice of solvent system and crystallization technique is paramount. Slow evaporation of a solution is a widely used method. For example, single crystals of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole were successfully obtained by recrystallization from an ethanol solution.[4] In another instance, optimized crystallization of a 5-(trifluoromethyl)tetrazol-based energetic salt was achieved in a methanol/diethyl ether (1:5 v/v) system.[3]

Experimental Protocol: Single Crystal Growth of a 5-(Trifluoromethyl)tetrazole Derivative

-

Dissolution: Dissolve the purified 5-(trifluoromethyl)tetrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol/diethyl ether) at a slightly elevated temperature to achieve saturation.

-

Filtration: Hot-filter the solution through a syringe filter to remove any particulate matter.

-

Slow Evaporation: Transfer the clear solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

-

Drying and Mounting: Gently dry the crystals with filter paper and mount a suitable single crystal on a goniometer head for X-ray diffraction analysis.

Unveiling the Solid-State Architecture: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the spatial relationship between adjacent molecules in the crystal lattice.

The crystallographic data obtained from SC-XRD analysis, such as the space group and unit cell dimensions, provide the fundamental framework for understanding the crystal's symmetry and packing. For example, the crystal structure of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole was determined to be in the non-centrosymmetric space group Pna2₁, while a trifluoromethyl-containing fused triazole-triazine energetic molecule was found to crystallize in the triclinic space group Pī.[4][6]

Table 1: Selected Crystallographic Data for 5-(Trifluoromethyl)tetrazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole | C₁₁H₉F₃N₄S | Orthorhombic | Pna2₁ | 13.918(3) | 13.993(3) | 6.402(1) | 90 | 90 | 90 | [4] |

| 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine | C₆H₄F₃N₁₁ | Triclinic | Pī | 4.9035(10) | 10.219(2) | 15.194(3) | 107.163(6) | 92.486(7) | 96.4438(7) | [6] |

| Guanidinium 5-(trifluoromethyl)tetrazolate diethyl ether solvate | C₄H₁₁F₃N₇O | Monoclinic | C2/c | - | - | - | - | - | - | [3] |

Note: Complete unit cell parameters for the guanidinium salt were not provided in the abstract.

Diagram: Generalized Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of crystal structures.

The Trifluoromethyl Group: A Master Architect of Crystal Packing

The trifluoromethyl (-CF₃) group is not a passive spectator in the crystal lattice; it is an active participant that profoundly influences molecular conformation and intermolecular interactions.[7] Its large steric bulk and high electronegativity impose significant constraints on the molecule's geometry and its interactions with neighboring molecules.

A salient example is the significant twist observed between the phenyl and tetrazole rings in 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. The dihedral angle between these two rings is 76.8(1)°, a direct consequence of the steric hindrance from the ortho-substituted trifluoromethyl group.[4][8] This steric-induced torsion is a common feature in derivatives with bulky substituents adjacent to the point of rotation.

Furthermore, the fluorine atoms of the -CF₃ group can participate in weak hydrogen bonds, typically of the C–H···F type.[4][8] While individually weak, the cumulative effect of these interactions can significantly contribute to the overall stability of the crystal lattice. The electron-withdrawing nature of the -CF₃ group also modulates the electron density of the entire molecule, which in turn affects the strength and nature of other intermolecular interactions.[9]

A Symphony of Non-Covalent Interactions: Decoding the Supramolecular Assembly

The solid-state structure of 5-(trifluoromethyl)tetrazole derivatives is governed by a complex interplay of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and collectively dictate the final crystal packing.

Hydrogen Bonding: The Primary Organizing Force

Hydrogen bonds are among the most influential forces in directing molecular self-assembly. In the crystal structures of 5-(trifluoromethyl)tetrazole derivatives, various types of hydrogen bonds are observed. In energetic salts, both intramolecular and intermolecular hydrogen bonds are present, contributing to their thermal stability.[3] For instance, in a guanidinium 5-(trifluoromethyl)tetrazolate, a significant intramolecular N-H···N hydrogen bond is observed between the amino group and the tetrazole ring.[3] In other derivatives, weak C–H···N and C–H···F hydrogen bonds are crucial in linking molecules into three-dimensional networks.[4][8]

π-π Stacking: The Role of Aromatic Systems

When aromatic rings, such as the tetrazole ring or a substituted phenyl ring, are present, π-π stacking interactions can play a significant role in the crystal packing.[4] These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic systems. The geometry of these interactions (e.g., face-to-face, parallel-displaced) can vary, influencing the overall architecture of the crystal.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis has become an indispensable tool for the visualization and quantification of intermolecular interactions in crystal structures.[10] This method partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can readily identify regions of close intermolecular contact.

For 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole, Hirshfeld surface analysis visually confirmed the presence of C–H···N and C–H···F hydrogen-bonded contacts.[4][8] The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules. For instance, the contribution of H···H, F···H/H···F, and N···H/H···N contacts to the overall surface area can be precisely determined.[4]

Diagram: Key Intermolecular Interactions in 5-(Trifluoromethyl)tetrazole Derivatives

Caption: A diagram illustrating the key intermolecular interactions governing the crystal packing of 5-(trifluoromethyl)tetrazole derivatives.

The Synergy of Experiment and Computation

While X-ray crystallography provides an accurate snapshot of the crystal structure, computational methods offer deeper insights into the energetics and nature of the interactions that stabilize this arrangement.[11] Density Functional Theory (DFT) calculations, for example, can be used to compute interaction energies between molecular pairs, providing a quantitative measure of the strength of different intermolecular forces.[9]

Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, which often correlate with the sites of intermolecular interactions.[12] The synergy between high-quality experimental X-ray data and robust computational analysis provides a powerful approach to understanding the complex solid-state behavior of 5-(trifluoromethyl)tetrazole derivatives.

Conclusion and Future Outlook

The crystal structure of 5-(trifluoromethyl)tetrazole derivatives is a fascinating showcase of molecular self-assembly, orchestrated by a subtle interplay of steric effects and a diverse array of non-covalent interactions. The trifluoromethyl group acts as a key modulator, influencing not only the molecular conformation but also the landscape of intermolecular forces.

A thorough understanding of the principles outlined in this guide is crucial for the rational design of new molecules with desired solid-state properties. For drug development professionals, this knowledge is essential for addressing issues such as polymorphism, solubility, and bioavailability, as different crystalline forms can exhibit distinct physicochemical and pharmacological properties.[13] For materials scientists, the ability to predict and control crystal packing is key to developing novel energetic materials with tailored sensitivity and performance.[3]

Future research in this area will likely focus on the co-crystallization of 5-(trifluoromethyl)tetrazole derivatives with other molecules to form novel multi-component solids with unique properties. The continued development of advanced computational methods for crystal structure prediction will also play a pivotal role in accelerating the discovery and design of new functional materials based on this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. journals.iucr.org [journals.iucr.org]

- 5. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 6. energetic-materials.org.cn [energetic-materials.org.cn]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

A Theoretical and Computational Guide to Trifluoromethyl-Substituted Tetrazoles: Properties, Reactivity, and Applications

Abstract

Trifluoromethyl-substituted tetrazoles represent a unique class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. The incorporation of the trifluoromethyl (CF3) group onto the tetrazole scaffold imparts a remarkable combination of properties, such as enhanced metabolic stability, increased lipophilicity, and potent electronic effects, making these molecules highly valuable for the design of novel therapeutic agents and advanced materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the multifaceted nature of trifluoromethyl-substituted tetrazoles. We will explore their electronic and structural properties, delve into the theoretical underpinnings of their physicochemical characteristics, and analyze their reactivity and intermolecular interactions. Furthermore, this guide will showcase the pivotal role of computational chemistry in elucidating the potential of these compounds in drug design and as energetic materials, offering a roadmap for researchers, scientists, and drug development professionals in this exciting field.

Introduction